molecular formula C18H22N2O3S B4396908 2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide

2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide

Cat. No.: B4396908
M. Wt: 346.4 g/mol
InChI Key: OICVMEDRLVVMNP-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with ethylamine, followed by the reaction with 2-ethylphenylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions .

Chemical Reactions Analysis

2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide include:

This compound stands out due to its specific combination of functional groups, which confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-15-10-8-9-13-17(15)19-18(21)14-20(4-2)24(22,23)16-11-6-5-7-12-16/h5-13H,3-4,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVMEDRLVVMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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